Cas no 1427396-13-1 (2-(3-chloro-5-fluorophenoxy)ethan-1-amine)

2-(3-chloro-5-fluorophenoxy)ethan-1-amine 化学的及び物理的性質
名前と識別子
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- 2-(3-chloro-5-fluorophenoxy)ethan-1-amine
- A1-35849
- 1427396-13-1
- EN300-1967080
-
- インチ: 1S/C8H9ClFNO/c9-6-3-7(10)5-8(4-6)12-2-1-11/h3-5H,1-2,11H2
- InChIKey: KDEOBZCFFODZCS-UHFFFAOYSA-N
- SMILES: ClC1=CC(=CC(=C1)OCCN)F
計算された属性
- 精确分子量: 189.0356698g/mol
- 同位素质量: 189.0356698g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 3
- 複雑さ: 136
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2Ų
- XLogP3: 1.7
2-(3-chloro-5-fluorophenoxy)ethan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1967080-0.25g |
2-(3-chloro-5-fluorophenoxy)ethan-1-amine |
1427396-13-1 | 0.25g |
$513.0 | 2023-09-16 | ||
Enamine | EN300-1967080-2.5g |
2-(3-chloro-5-fluorophenoxy)ethan-1-amine |
1427396-13-1 | 2.5g |
$1089.0 | 2023-09-16 | ||
Enamine | EN300-1967080-0.1g |
2-(3-chloro-5-fluorophenoxy)ethan-1-amine |
1427396-13-1 | 0.1g |
$490.0 | 2023-09-16 | ||
Enamine | EN300-1967080-5.0g |
2-(3-chloro-5-fluorophenoxy)ethan-1-amine |
1427396-13-1 | 5g |
$2858.0 | 2023-05-25 | ||
Enamine | EN300-1967080-10g |
2-(3-chloro-5-fluorophenoxy)ethan-1-amine |
1427396-13-1 | 10g |
$2393.0 | 2023-09-16 | ||
Enamine | EN300-1967080-0.05g |
2-(3-chloro-5-fluorophenoxy)ethan-1-amine |
1427396-13-1 | 0.05g |
$468.0 | 2023-09-16 | ||
Enamine | EN300-1967080-10.0g |
2-(3-chloro-5-fluorophenoxy)ethan-1-amine |
1427396-13-1 | 10g |
$4236.0 | 2023-05-25 | ||
Enamine | EN300-1967080-5g |
2-(3-chloro-5-fluorophenoxy)ethan-1-amine |
1427396-13-1 | 5g |
$1614.0 | 2023-09-16 | ||
Enamine | EN300-1967080-1.0g |
2-(3-chloro-5-fluorophenoxy)ethan-1-amine |
1427396-13-1 | 1g |
$986.0 | 2023-05-25 | ||
Enamine | EN300-1967080-0.5g |
2-(3-chloro-5-fluorophenoxy)ethan-1-amine |
1427396-13-1 | 0.5g |
$535.0 | 2023-09-16 |
2-(3-chloro-5-fluorophenoxy)ethan-1-amine 関連文献
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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3. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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6. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
2-(3-chloro-5-fluorophenoxy)ethan-1-amineに関する追加情報
2-(3-Chloro-5-Fluorophenoxy)ethan-1-Amine: A Comprehensive Overview
2-(3-Chloro-5-fluorophenoxy)ethan-1-amine (CAS No. 1427396-13-1) is a versatile organic compound with significant applications in the fields of pharmaceuticals, agrochemicals, and materials science. This compound, often referred to as CB004, has garnered attention due to its unique chemical properties and potential for further functionalization. Recent studies have highlighted its role in the development of novel bioactive molecules, making it a focal point in contemporary research.
The structure of 2-(3-chloro-5-fluorophenoxy)ethan-1-amine is characterized by a phenoxy group substituted with chlorine and fluorine atoms at the 3rd and 5th positions, respectively. This substitution pattern imparts electronic and steric effects that influence the compound's reactivity and biological activity. The ethanamine moiety further enhances its versatility, enabling the formation of amide bonds—a critical feature in drug design for improving pharmacokinetic properties.
Recent advancements in synthetic chemistry have led to more efficient methods for synthesizing CB004. Traditionally, the compound was prepared via nucleophilic aromatic substitution, but modern approaches now utilize microwave-assisted synthesis and catalytic cross-coupling reactions. These methods not only improve yield but also reduce reaction times, aligning with the principles of green chemistry.
In terms of applications, CB004 has shown promise in the development of kinase inhibitors and other enzyme-targeted therapies. Its ability to modulate protein-protein interactions makes it a valuable tool in precision medicine. Additionally, research into its use as a building block for agrochemicals has revealed potential as a fungicide or herbicide component, contributing to sustainable agricultural practices.
From a toxicological perspective, studies on CB004 have demonstrated moderate acute toxicity, with specific effects observed on liver and kidney function in experimental models. These findings underscore the importance of thorough safety assessments before its widespread use in therapeutic or agricultural contexts.
Looking ahead, ongoing research is exploring the potential of CB004 as a precursor for advanced materials such as polyamides and polyurethanes. Its ability to form stable covalent bonds under mild conditions makes it an attractive candidate for polymer synthesis.
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